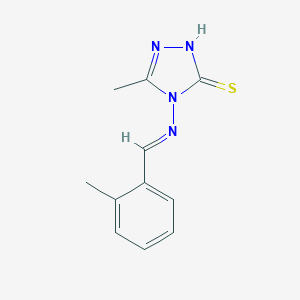![molecular formula C28H21NO6 B254720 1-[3-(Allyloxy)phenyl]-2-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254720.png)
1-[3-(Allyloxy)phenyl]-2-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(Allyloxy)phenyl]-2-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, also known as ABPP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. ABPP is a complex molecule that exhibits unique properties that make it an attractive candidate for numerous scientific investigations.
Mecanismo De Acción
1-[3-(Allyloxy)phenyl]-2-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exerts its mechanism of action by irreversibly binding to the active site of enzymes, leading to their inhibition. The covalent binding of this compound to enzymes leads to the formation of a stable complex, which prevents the enzyme from functioning. The inhibition of enzymes by this compound has been shown to have significant implications in various biological processes, including cell signaling and metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in various biological systems. Its ability to inhibit enzymes has been shown to have significant implications in various biological processes, including cell signaling and metabolism. This compound has also been shown to have anti-inflammatory and anti-cancer properties, making it an attractive candidate for drug discovery.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 1-[3-(Allyloxy)phenyl]-2-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in lab experiments has several advantages, including its potent enzyme inhibition, specificity, and versatility. This compound can be used to study various enzymes and proteins in biological systems, making it a valuable tool in biological research. However, the use of this compound in lab experiments also has several limitations, including its complex synthesis, cost, and potential toxicity.
Direcciones Futuras
The use of 1-[3-(Allyloxy)phenyl]-2-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in scientific research is a rapidly evolving field, and several future directions can be explored. One potential future direction is the development of more efficient and cost-effective synthesis methods for this compound. Another future direction is the identification of new enzymes and proteins that can be targeted by this compound. The development of new this compound analogs with improved properties and selectivity is also a potential future direction. Overall, the potential applications of this compound in various scientific fields make it a promising candidate for future research.
Métodos De Síntesis
The synthesis of 1-[3-(Allyloxy)phenyl]-2-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a multi-step process that involves the reaction of several chemical compounds. The initial step involves the synthesis of the intermediate precursor 1-(3-allyloxyphenyl)-2-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, which is then further processed to obtain the final product. The synthesis of this compound requires specialized equipment and expertise, making it a challenging process.
Aplicaciones Científicas De Investigación
1-[3-(Allyloxy)phenyl]-2-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has numerous scientific research applications, including its use in drug discovery, medicinal chemistry, and biological research. This compound is a potent inhibitor of various enzymes, including serine hydrolases, proteases, and kinases. Its ability to inhibit these enzymes makes it an attractive candidate for drug discovery and medicinal chemistry applications. This compound has also been used in biological research to study enzyme activity and protein function.
Propiedades
Fórmula molecular |
C28H21NO6 |
|---|---|
Peso molecular |
467.5 g/mol |
Nombre IUPAC |
2-(1,3-benzodioxol-5-ylmethyl)-1-(3-prop-2-enoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C28H21NO6/c1-2-12-32-19-7-5-6-18(14-19)25-24-26(30)20-8-3-4-9-21(20)35-27(24)28(31)29(25)15-17-10-11-22-23(13-17)34-16-33-22/h2-11,13-14,25H,1,12,15-16H2 |
Clave InChI |
TUGOMORXGLMSFJ-UHFFFAOYSA-N |
SMILES |
C=CCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CC4=CC5=C(C=C4)OCO5)OC6=CC=CC=C6C3=O |
SMILES canónico |
C=CCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CC4=CC5=C(C=C4)OCO5)OC6=CC=CC=C6C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-({4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B254637.png)

![3-hydroxy-1-(2-methoxyethyl)-5-phenyl-4-{[4-(piperidin-1-ylsulfonyl)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254652.png)

![1-(4-Hydroxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254655.png)
![2-(1,3,4-Thiadiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254658.png)

![1-[4-(Allyloxy)phenyl]-7-fluoro-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254660.png)
![1-[4-(Allyloxy)-3-methoxyphenyl]-7-fluoro-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254661.png)

![4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254664.png)

![3-[(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B254668.png)
![2-{[(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]amino}-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B254669.png)